N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-cyclopropylacetamide
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Overview
Description
Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely used in the field of drug discovery and development .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Scientific Research Applications
Toxicokinetics and Analytical Toxicology
N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which include benzofuran-related compounds, are significant in clinical and forensic toxicology. Research on their toxicokinetics helps understand drug-drug interactions, individual polymorphisms, and elimination routes. They are vital for evaluating targets in toxicological screening procedures. A study detailed the identification of phase I and II metabolites, plasma protein binding, and toxicological detectability of emerging NBOMe analogues using mass spectrometry, contributing to reliable identification and risk assessment in cases of abuse and intoxication (Richter et al., 2019).
Natural Product Synthesis
Benzofuran derivatives have been isolated from natural sources like the seeds of Styrax perkinsiae. Such compounds, which include various benzofuran structures, exhibit potential biological activities like cytotoxicity against breast cancer cell lines. Their structures and biological activities are established through spectroscopic and chemical methods (Li et al., 2005).
Antimicrobial Applications
Benzofuran and its derivatives are prominent in antimicrobial therapy. They are effective against various microbes, including those causing skin diseases like cancer or psoriasis. The unique structural features of benzofuran make it a valuable structure in drug discovery, particularly in developing efficient antimicrobial agents. This class of compounds has been shown to be active against clinically approved targets, making them a focus in the search for new antimicrobial drugs (Hiremathad et al., 2015).
Cancer Research
Benzofuran-2-acetic ester derivatives have shown significant antiproliferative and pro-apoptotic activities against breast cancer cells. These compounds, through mechanisms like upregulating gene expression and inducing apoptosis, suggest potential clinical development as anticancer agents (Giordano et al., 2017).
Anticonvulsant Agent Development
N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives have been explored for anticonvulsant activity. Some synthesized compounds in this category showed promising results in preventing seizure spread at low doses, making them potential candidates for epilepsy treatment (Shakya et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,15H,6-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIFVNRKHJNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1CC1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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